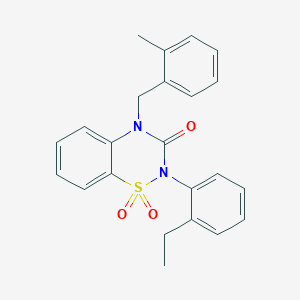![molecular formula C21H16F2N4O3 B2935736 3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921808-01-7](/img/structure/B2935736.png)
3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a pyrimidine derivative . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring and its fused derivatives . These include pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by various factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Pyrrolo[3,2-d]pyrimidines have been synthesized through various methods, including the amine oxide rearrangement and the reaction of different intermediates in the presence of specific reagents. These methods yield pyrrolo[3,2-d]pyrimidines with high purity and yield, offering diverse pathways for creating structurally related compounds (Majumdar, Das, & Jana, 1998). Structural modifications of thiazolo[3,2-a]pyrimidines have also been explored to understand their conformational features and supramolecular aggregation, contributing to the knowledge on how small changes in the molecular structure can affect the overall properties and interactions of these compounds (Nagarajaiah & Begum, 2014).
Biological Activity
The biological activities of pyrrolo[3,2-d]pyrimidines and related compounds have been extensively studied, with some derivatives exhibiting significant antimicrobial, antitumor, and anti-inflammatory properties. For example, certain derivatives have been identified as potent inhibitors of thymidylate synthase and dihydrofolate reductase, highlighting their potential as antitumor agents (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000). Other studies have focused on the synthesis of novel benzodifuranyl and thiazolopyrimidines derivatives with analgesic and anti-inflammatory activities, further demonstrating the therapeutic potential of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Material Science Applications
Beyond their biological applications, pyrrolo[3,2-d]pyrimidines and related compounds have found use in material science, particularly in the synthesis of novel polymers and materials with specific properties. For instance, derivatives have been used in the creation of fluorinated polyimides, exhibiting low water absorption rates and low dielectric constants, making them suitable for various industrial applications (Banerjee, Madhra, Salunke, & Jaiswal, 2003).
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
The compound’s mode of action is not fully understood. It is likely that it interacts with its targets by binding to the active site, thereby inhibiting the enzyme’s activity. This could result in changes to the cell cycle, potentially leading to cell death .
Biochemical Pathways
Given its potential inhibition of cdk2, it may impact the cell cycle regulation pathway . This could lead to a halt in cell division, thereby preventing the proliferation of cancer cells.
Pharmacokinetics
Similar compounds have been found to have suitable binding interactions with their target, suggesting good bioavailability
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . This suggests that the compound could potentially induce cell death in cancer cells.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a chemical reaction that may be involved in the compound’s synthesis . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring, a key step in the compound’s interaction with its target .
Direcciones Futuras
The future directions in the research of pyrimidine derivatives involve the design and synthesis of novel compounds based on the fragments of pyrrolo[2,3-d]-pyrimidine and pyrido[2,3-d]pyrimidine to improve inhibitory effects in cancer cells . The goal is to construct novel pyrimidines with higher selectivity as anticancer agents .
Propiedades
IUPAC Name |
3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c1-26-11-14(19(28)24-13-7-8-15(22)16(23)9-13)17-18(26)20(29)27(21(30)25-17)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZLUOLKLDMOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
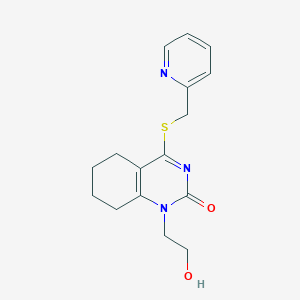
![N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2935657.png)
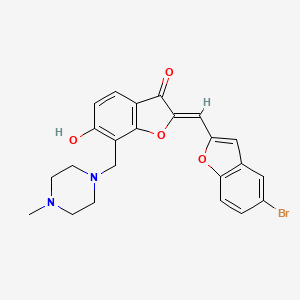
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2935659.png)
![2-Chloro-N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B2935661.png)

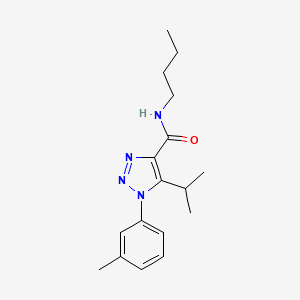
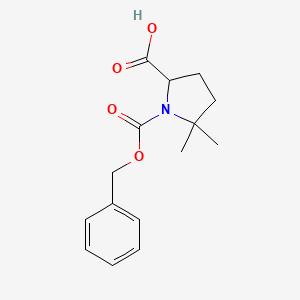
![3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2935670.png)
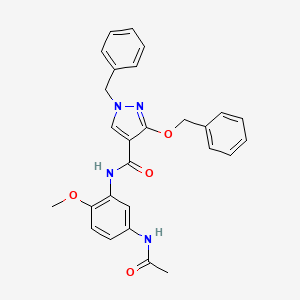
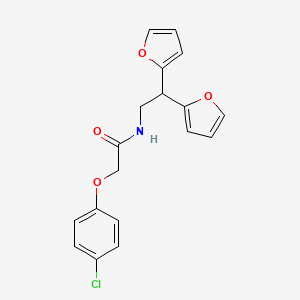
![3-[5-[(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2935674.png)
![2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2935675.png)
